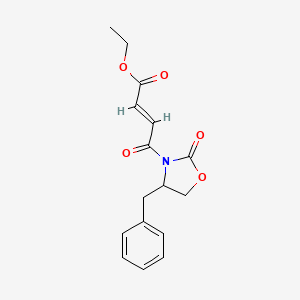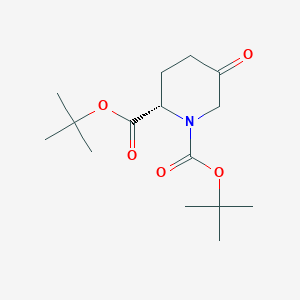
(S)-Di-Tert-butyl 5-oxopiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-di-tert-butil (2S)-5-oxopiperidina-1,2-dicarboxilato es un compuesto orgánico complejo que pertenece a la clase de derivados de piperidina. Este compuesto se caracteriza por la presencia de dos grupos tert-butilo y un anillo de piperidina con un grupo cetona en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,2-di-tert-butil (2S)-5-oxopiperidina-1,2-dicarboxilato típicamente involucra el uso de técnicas de síntesis enantioselectivas. Un método común implica la resolución óptica de mezclas racémicas seguida de reacciones de sustitución estereoespecíficas. Por ejemplo, la preparación de trans-1-apocamphanecarbonil-4,5-dimetoxi-2-imidazolidinonas diastereoméricamente puras se puede lograr utilizando cloruro de apocamphanecarbonilo, seguido de la sustitución gradual de los grupos dimetoxi con cupratos de tert-butilo .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Los principios de la síntesis orgánica a gran escala, incluido el uso de reactores de flujo continuo y la optimización de las condiciones de reacción, se pueden aplicar para aumentar la escala de los métodos de síntesis de laboratorio.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2-di-tert-butil (2S)-5-oxopiperidina-1,2-dicarboxilato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo cetona en la posición 5 se puede oxidar aún más bajo condiciones oxidantes fuertes.
Reducción: El grupo cetona se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los grupos tert-butilo se pueden sustituir con otros grupos alquilo o arilo en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base fuerte.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Formación de derivados hidroxilados.
Sustitución: Formación de varios derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
1,2-di-tert-butil (2S)-5-oxopiperidina-1,2-dicarboxilato tiene varias aplicaciones en la investigación científica:
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1,2-di-tert-butil (2S)-5-oxopiperidina-1,2-dicarboxilato involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a enzimas o receptores y modulando su actividad. La presencia del grupo cetona y los grupos tert-butilo puede influir en su afinidad de unión y especificidad. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
1,2-di-tert-butilbenceno: Un compuesto más simple con dos grupos tert-butilo unidos a un anillo de benceno.
1,2-di-tert-butil-etilendiamina: Un compuesto con dos grupos tert-butilo unidos a una cadena principal de etilendiamina.
Éter di-tert-butílico: Un éter terciario con dos grupos tert-butilo.
Unicidad
1,2-di-tert-butil (2S)-5-oxopiperidina-1,2-dicarboxilato es único debido a la presencia del anillo de piperidina y el grupo cetona, que confieren reactividad química específica y actividad biológica potencial. Su complejidad estructural y naturaleza quiral lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C15H25NO5 |
|---|---|
Peso molecular |
299.36 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h11H,7-9H2,1-6H3/t11-/m0/s1 |
Clave InChI |
ZTIUUOIIBZPDIJ-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


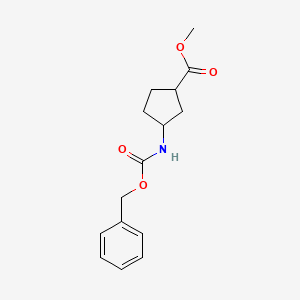
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)
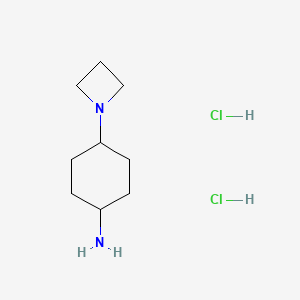
![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
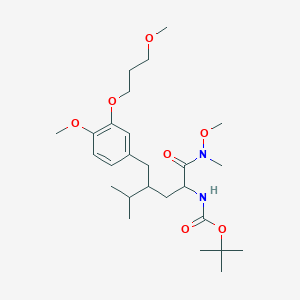
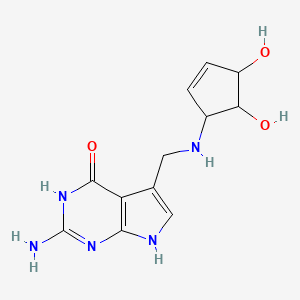
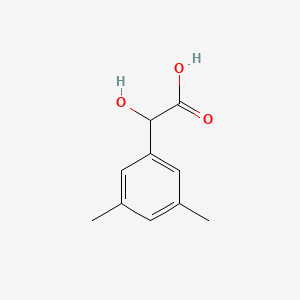

![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)



